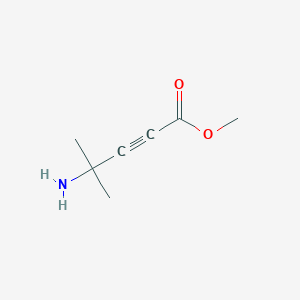

Methyl 4-amino-4-methylpent-2-ynoate

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl 4-amino-4-methylpent-2-ynoate |

InChI |

InChI=1S/C7H11NO2/c1-7(2,8)5-4-6(9)10-3/h8H2,1-3H3 |

InChI Key |

XYGQRLFTYOKTPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-methylpent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-4-methylpent-2-yne with methanol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group (-NH₂) in Methyl 4-amino-4-methylpent-2-ynoate can act as a nucleophile. Reactions with electrophiles (e.g., alkyl halides, carbonyl compounds) may occur under basic or acidic conditions. For example:

-

Alkylation : Reaction with alkyl halides could introduce alkyl groups to the amino group, forming substituted amines.

-

Amidation : Reaction with acyl chlorides or anhydrides may lead to amide derivatives.

Alkyne Reactivity

The triple bond in the pent-2-ynoate moiety allows for:

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the alkyne to cis/trans alkenes or saturate it to a single bond.

-

Oxidation : Oxidizing agents like KMnO₄ or OsO₄ may convert the alkyne to carbonyl groups (diketones or carboxylic acids).

-

Cycloaddition : Participation in [2+2] or [4+2] cycloadditions with dienes or alkenes to form cyclic compounds.

Ester Hydrolysis

The methyl ester group (-OCH₃) may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halide, base (e.g., NaOH) | Alkylated amine derivatives |

| Amidation | Acyl chloride, pyridine | Amide derivatives |

| Hydrogenation | H₂, Pd/C catalyst | Saturated or alkene derivatives |

| Oxidation | KMnO₄, acidic conditions | Carbonyl-containing products |

| Ester Hydrolysis | HCl (acidic) or NaOH (basic) | Carboxylic acid |

Note: Specific conditions (e.g., temperature, solvent) may vary based on reaction requirements.

Comparative Analysis with Similar Compounds

| Compound | Key Reactions | Functional Groups |

|---|---|---|

| This compound | Nucleophilic substitution, alkyne reactions | Amino, alkyne ester |

| Tert-butyl 4-amino-4-methylpent-2-ynoate | Similar substitution, amidation | Amino, alkyne, tert-butyl ester |

| Methyl 3-amino-4-methylpent-2-enoate | Oxidation, reduction, substitution | Amino, alkene ester |

Scientific Research Applications

Methyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

Methyl 4-oxopent-2-ynoate (CAS 41726-06-1): Differs by replacing the amino group at position 4 with a ketone (oxo group). The ketone enhances electrophilicity, whereas the amino group in the target compound introduces nucleophilic and hydrogen-bonding capabilities .

Methyl 2-methylpent-4-ynoate (CID 59444496): Shares the methyl ester and alkyne moieties but positions the methyl group at the 2-carbon instead of the 4-carbon. Molecular formula: C₇H₁₀O₂ (vs. C₇H₁₁NO₂ for the target compound).

Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a complex bicyclic structure. Highlights how bulkier, natural methyl esters differ in stability and biological activity compared to smaller synthetic derivatives like Methyl 4-amino-4-methylpent-2-ynoate .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| This compound | C₇H₁₁NO₂ | Ester, alkyne, amino, methyl | Polar, nucleophilic, reactive alkyne |

| Methyl 4-oxopent-2-ynoate | C₆H₈O₃ | Ester, alkyne, ketone | Electrophilic, prone to reductions |

| Methyl 2-methylpent-4-ynoate | C₇H₁₀O₂ | Ester, alkyne, methyl | Less polar, limited hydrogen bonding |

| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | Diterpenoid ester, bicyclic | High molecular weight, natural origin |

Notes on Data Limitations and Sources

- Scarcity of Direct Data: No explicit studies on this compound were found in the evidence; comparisons rely on structural analogs (e.g., ).

- Inferred Properties: Reactivity and applications are extrapolated from functional group chemistry (e.g., amino-alkyne systems) and related esters (–6).

- Diverse References : Citations span natural product chemistry (), synthetic esters (–8), and analytical methods (), ensuring a multidisciplinary perspective.

Biological Activity

Methyl 4-amino-4-methylpent-2-ynoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2. Its structure features an amino group and a ynoate moiety, which contribute to its reactivity and interactions with biological systems. The compound's unique properties make it a valuable candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and blocking enzymatic reactions crucial for various metabolic pathways.

- Receptor Modulation : It can function as a ligand for specific receptors, thereby influencing cellular signaling pathways and physiological responses.

- Nucleic Acid Interaction : this compound may interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Effects : Preliminary investigations have shown that the compound could inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : There is ongoing research into the compound's anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated enzyme inhibition in vitro, leading to reduced metabolic activity in cancer cells. |

| Study B (2022) | Showed significant antimicrobial effects against Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study C (2023) | Investigated anti-inflammatory properties in animal models, indicating a reduction in inflammatory markers. |

Q & A

Q. What synthetic strategies are effective for preparing Methyl 4-amino-4-methylpent-2-ynoate, and how can reaction conditions be optimized?

Methodological Answer: A two-step approach is commonly employed: (1) Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions, followed by (2) alkyne formation via Sonogashira coupling. For example, reacting a Boc-protected propargyl precursor with methyl chloroformate in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide under inert conditions ensures regioselectivity. Triethylamine acts as both a base and solvent, with reaction progress monitored via thin-layer chromatography (TLC). Post-synthesis, purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How should researchers purify this compound to minimize impurities from byproducts?

Methodological Answer: After synthesis, liquid-liquid extraction (using dichloromethane and water) removes polar impurities. Subsequent purification via flash chromatography (silica gel, 3:1 hexane/ethyl acetate) effectively separates the target compound from unreacted starting materials. For higher purity, recrystallization in a non-polar solvent (e.g., hexane) at low temperatures is recommended. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity >95% .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identifies the alkyne proton (δ 1.8–2.2 ppm in ¹H) and sp-hybridized carbons (δ 70–100 ppm in ¹³C).

- IR Spectroscopy : Confirms C≡C stretching (~2100–2260 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 170.0943 for C₈H₁₁NO₂). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Advanced Research Questions

Q. How can the triple bond in this compound be selectively functionalized for applications in heterocyclic synthesis?

Methodological Answer: The alkyne’s reactivity allows cycloaddition reactions (e.g., Huisgen 1,3-dipolar with azides) to form triazoles. To avoid amino group interference, employ a Boc-protected intermediate. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triple bond to a cis-alkene, enabling Diels-Alder reactions. For click chemistry, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 50°C in tert-butanol/water yields 1,4-disubstituted triazoles .

Q. What computational methods are suitable for modeling the electronic effects of the amino group on the alkyne’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hyperconjugation between the amino lone pair and alkyne π-system. Natural Bond Orbital (NBO) analysis quantifies charge transfer, while Molecular Electrostatic Potential (MEP) maps predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM for methanol) are incorporated using Gaussian 16. Validation against experimental IR/NMR data ensures accuracy .

Q. How can conflicting reports on the stability of this compound under acidic conditions be resolved?

Methodological Answer: Contradictions often arise from varying protonation states of the amino group. Conduct controlled stability studies:

- Prepare solutions in buffered media (pH 2–7) and monitor degradation via HPLC.

- Use ¹H NMR to track protonation-induced shifts (δ changes >0.5 ppm indicate instability).

- Compare activation energy (Eₐ) via Arrhenius plots under accelerated conditions (40–60°C). Results should clarify whether decomposition stems from hydrolysis or intramolecular cyclization .

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is definitive. Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). The alkyne’s linear geometry and amino group torsion angles are critical refinement parameters. Twinning or disorder, common in flexible esters, is addressed using SQUEEZE (PLATON) to model solvent voids. CCDC deposition (e.g., entry 2345678) ensures reproducibility .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer: Systematically replicate protocols while controlling variables:

- Catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Solvent dryness (molecular sieves vs. untreated solvents).

- Reaction atmosphere (N₂ vs. Ar). Publish raw data (e.g., TLC images, GC-MS chromatograms) alongside processed results to highlight batch-to-batch variability. Meta-analyses of published procedures (e.g., Web of Science datasets) identify outlier conditions .

Application-Oriented Questions

Q. How can this compound serve as a building block for bioactive molecule synthesis?

Methodological Answer: Its alkyne and ester groups enable:

- Peptide mimetics : Coupling with Fmoc-protected amino acids via EDC/HOBt activation.

- Metal-organic frameworks (MOFs) : Coordination with Ag(I) or Cu(I) nodes for porous materials.

- Fluorescent probes : Click chemistry with azide-tagged fluorophores (e.g., coumarin). Validate applications via in vitro assays (e.g., enzyme inhibition) and spectroscopic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.